![molecular formula C7H4FNO2 B067198 4-Fluorobenzo[d]isoxazol-3(2H)-one CAS No. 178747-83-6](/img/structure/B67198.png)

4-Fluorobenzo[d]isoxazol-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

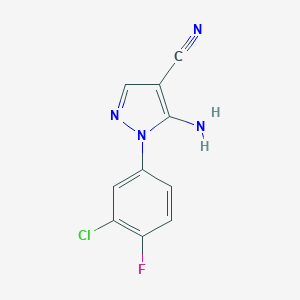

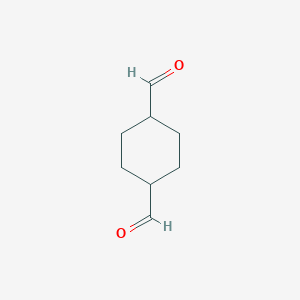

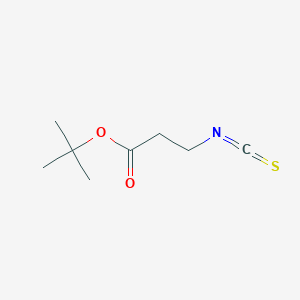

The synthesis of compounds related to 4-Fluorobenzo[d]isoxazol-3(2H)-one typically involves reactions under specific conditions to ensure the introduction of the fluorine atom and the formation of the isoxazole ring. For instance, the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile yields thioureas with good yields, indicating a method for synthesizing fluorinated compounds with structural similarities to 4-Fluorobenzo[d]isoxazol-3(2H)-one (Saeed et al., 2011). Additionally, the synthesis of α-amino fluorobenzyl-phosphonates containing the isoxazole moiety through reactions involving fluorobenzoaldehyde highlights another route to derive related compounds (Song et al., 2005).

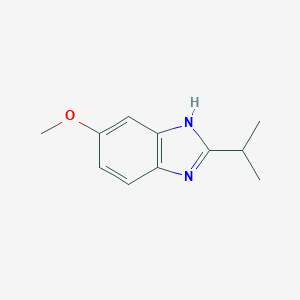

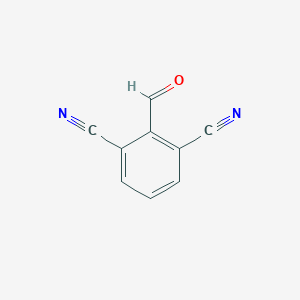

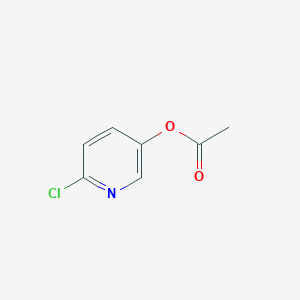

Molecular Structure Analysis

Structural and conformational properties of fluorinated compounds analogous to 4-Fluorobenzo[d]isoxazol-3(2H)-one have been extensively studied. X-ray diffraction, vibrational spectra, and theoretical calculation methods are often utilized to analyze these properties. These studies reveal that the carbonyl and thiourea groups are almost planar, and specific conformations are stabilized by intramolecular hydrogen bonds (Saeed et al., 2011).

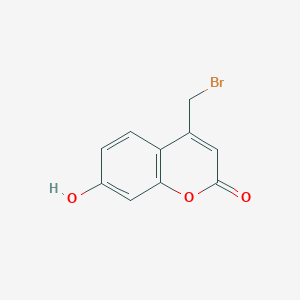

Chemical Reactions and Properties

Chemical reactions involving 4-Fluorobenzo[d]isoxazol-3(2H)-one derivatives often aim at introducing additional functional groups or modifying the existing structure to enhance bioactivity. For example, the synthesis of fluorine compounds containing isoxazolylamino and phosphonate groups under ultrasound irradiation without solvent and catalyst indicates a method for producing compounds with potential bioactivity (Song et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of compounds related to 4-Fluorobenzo[d]isoxazol-3(2H)-one are crucial for their practical applications. The crystal structure analysis often provides insights into the molecule's stability and reactivity. For instance, the crystallization behaviors of certain fluorinated isoxazole derivatives have been documented, revealing their structural characteristics and potential for further application (Jin et al., 2016).

Scientific Research Applications

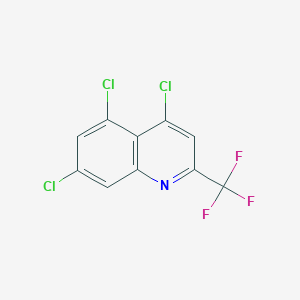

Isoxazolines as Anticancer Agents

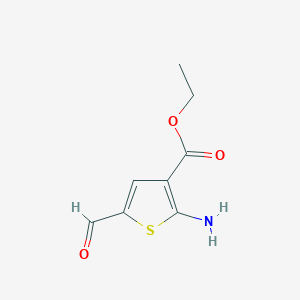

Isoxazolines, including derivatives of 4-Fluorobenzo[d]isoxazol-3(2H)-one, are pivotal in the field of medicinal chemistry, particularly as anticancer agents. These compounds, characterized by nitrogen and oxygen-containing heterocycles, have demonstrated significant importance due to their structural activity relationships and impact on anticancer activity. Isoxazoline derivatives, isolated from natural sources or synthesized, are being explored for their potential as chemotherapeutic candidates, offering insights into developing novel anticancer drugs (Kaur, Kumar, Sharma, & Gupta, 2014).

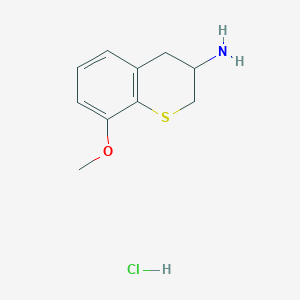

Synthesis and Biological Properties

The synthesis and evaluation of isoxazolone derivatives, including 4-Arylmethylideneisoxazol-5(4H)-ones, have been studied for their significant biological and medicinal properties. These derivatives are recognized as excellent intermediates for synthesizing numerous heterocycles and undergo various chemical transformations. Their synthesis via multi-component reactions highlights the importance of these compounds in material science due to their physical and biological potential applications (Laroum, Boulcina, Bensouici, & Debache, 2019).

Mechanism of Action

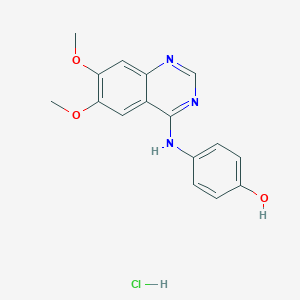

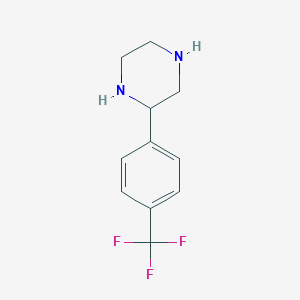

Target of Action

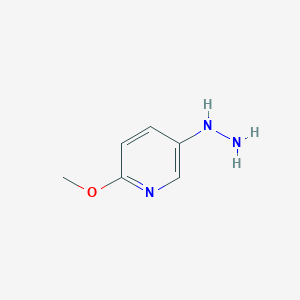

It’s structurally similar to risperidone cis-n-oxide , which is known to interact with various receptors in the brain, including dopamine and serotonin receptors .

Mode of Action

Based on its structural similarity to risperidone cis-n-oxide , it may interact with its targets, leading to changes in neurotransmitter levels and neuronal activity .

Biochemical Pathways

Compounds with similar structures have been shown to affect pathways related to neurotransmission .

Result of Action

Based on its structural similarity to risperidone cis-n-oxide , it may lead to changes in neuronal activity and neurotransmitter levels .

properties

IUPAC Name |

4-fluoro-1,2-benzoxazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMXJMFSONZHOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473429 |

Source

|

| Record name | 4-Fluorobenzo[d]isoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorobenzo[d]isoxazol-3(2H)-one | |

CAS RN |

178747-83-6 |

Source

|

| Record name | 4-Fluorobenzo[d]isoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.